An In-depth Technical Guide to 6-Methylazepan-4-ol: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 6-Methylazepan-4-ol: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylazepan-4-ol is a substituted azepane derivative of significant interest in medicinal chemistry and drug discovery. The seven-membered azepane ring is a key structural motif in numerous biologically active compounds and approved drugs, valued for its conformational flexibility which allows for optimal interactions with biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-Methylazepan-4-ol, serving as a technical resource for researchers engaged in the design and synthesis of novel therapeutics. The azepane scaffold is present in over 20 FDA-approved drugs, highlighting its importance in the development of new therapeutic agents.[1]
Chemical Structure and Physicochemical Properties
6-Methylazepan-4-ol is a heterocyclic compound featuring a seven-membered saturated ring containing a nitrogen atom (azepane), substituted with a methyl group at the 6-position and a hydroxyl group at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| IUPAC Name | 6-methylazepan-4-ol | |
| CAS Number | 19065-49-7 | |
| Canonical SMILES | CC1CC(CCNC1)O | |
| InChI Key | BRTHDWOYSPJQCA-UHFFFAOYSA-N |
Stereoisomerism
The structure of 6-Methylazepan-4-ol contains two stereocenters at positions 4 and 6, leading to the possibility of four stereoisomers. These exist as two pairs of enantiomers: (4R,6R) and (4S,6S), and (4R,6S) and (4S,6R). Additionally, the substituents on the azepane ring can be arranged in either a cis or trans configuration relative to each other. The stereochemistry of this molecule is a critical factor in its biological activity and its utility as a chiral building block in asymmetric synthesis. The separation of these stereoisomers can be a significant challenge, often requiring specialized techniques such as chiral chromatography or resolution via the formation of diastereomeric salts.[2]
Synthesis of the Azepane Scaffold
The construction of the seven-membered azepane ring presents a greater synthetic challenge compared to five- or six-membered rings due to less favorable enthalpic and entropic factors.[3] Several strategies have been developed to overcome these hurdles, broadly categorized as ring-closing reactions, ring-expansion reactions, and multi-step sequences.[4]
A promising and recent approach for the synthesis of complex azepanes involves the photochemical dearomative ring expansion of nitroarenes.[3] This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene at room temperature, which transforms the six-membered benzene ring into a seven-membered ring system.[3] Subsequent hydrogenolysis yields the azepane scaffold in two steps.[3]
Caption: General workflow for azepane synthesis via photochemical ring expansion.
Spectroscopic Characterization
The structural elucidation of 6-Methylazepan-4-ol and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 6-Methylazepan-4-ol will exhibit characteristic signals for the methyl group (a doublet), the proton on the carbon bearing the hydroxyl group (a multiplet), and a series of complex multiplets for the methylene protons of the azepane ring. The chemical shifts and coupling constants of these protons provide valuable information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being influenced by the neighboring functional groups. The carbon attached to the hydroxyl group will appear downfield, as will the carbon attached to the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Methylazepan-4-ol will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. A sharp band corresponding to the N-H stretch may also be visible in the same region. C-H stretching vibrations of the alkyl groups will appear in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 6-Methylazepan-4-ol will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for amino alcohols include the loss of a water molecule (M-18) and α-cleavage adjacent to the nitrogen or oxygen atoms.[5] The fragmentation pattern can provide valuable information for confirming the structure of the molecule.
Applications in Medicinal Chemistry and Drug Discovery
The azepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[4] 6-Methylazepan-4-ol, with its multiple points for diversification (the secondary amine, the hydroxyl group, and the stereocenters), represents a versatile building block for the synthesis of compound libraries for drug discovery.
As a Scaffold for Bioactive Molecules
The conformational flexibility of the azepane ring allows molecules incorporating this scaffold to adapt to the binding sites of various biological targets.[6] By modifying the substituents on the 6-Methylazepan-4-ol core, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles. For instance, azepane derivatives have been investigated as neurotensin receptor antagonists, which have potential applications in the treatment of various neurological and psychiatric disorders.[7]
Caption: Drug discovery workflow utilizing the 6-Methylazepan-4-ol scaffold.
Experimental Protocols
General Purification by Column Chromatography
Column chromatography is a standard technique for the purification of organic compounds.[8] For a moderately polar compound like 6-Methylazepan-4-ol, a silica gel stationary phase is typically employed.
Protocol:
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Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) is prepared.
-
Column Packing: The slurry is carefully poured into a glass column to create a uniform packed bed.
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Sample Loading: The crude 6-Methylazepan-4-ol, dissolved in a minimal amount of the initial mobile phase or a suitable solvent, is carefully loaded onto the top of the silica gel bed.
-
Elution: A solvent system (mobile phase) of increasing polarity is passed through the column. A common gradient could be from 100% hexane to a mixture of hexane and ethyl acetate, gradually increasing the proportion of the more polar ethyl acetate.
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Fraction Collection: The eluent is collected in fractions, and the composition of each fraction is monitored by thin-layer chromatography (TLC).
-
Analysis and Pooling: Fractions containing the pure desired product are identified by TLC, pooled, and the solvent is removed under reduced pressure to yield the purified 6-Methylazepan-4-ol.
Chiral Separation of Stereoisomers
The separation of the stereoisomers of 6-Methylazepan-4-ol can be achieved using chiral high-performance liquid chromatography (HPLC).
Protocol:
-
Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often effective for separating a wide range of chiral compounds.[9]
-
Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The ratio of the solvents is optimized to achieve the best separation (resolution) of the stereoisomers.
-
Analysis: The mixture of stereoisomers is injected onto the chiral HPLC column, and the separation is monitored using a suitable detector (e.g., UV-Vis).
-
Preparative Separation: For isolating larger quantities of the individual stereoisomers, the optimized analytical method can be scaled up to a preparative HPLC system with a larger column.
Safety and Handling
Conclusion
6-Methylazepan-4-ol is a valuable and versatile building block for the synthesis of novel and structurally diverse molecules with potential therapeutic applications. Its stereochemical complexity and the flexibility of the azepane ring offer a rich chemical space for exploration in drug discovery. A thorough understanding of its synthesis, purification, and spectroscopic characterization is essential for researchers aiming to leverage this scaffold in the development of new bioactive compounds. Further investigation into the pharmacological properties of derivatives of 6-Methylazepan-4-ol is warranted to fully exploit its potential in medicinal chemistry.
References
-
Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. [Link]
-
Zha, G. F., Liu, C. N., & Zhang, Y. G. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
-
PubChem. (n.d.). 6-methylazepan-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Castañeda, A., Chen, Y., & Wang, X. (2009). The synthesis of neurotensin antagonist SR 48692 for prostate cancer research. Bioorganic & Medicinal Chemistry Letters, 19(15), 4305–4308. [Link]
-
Sorbe, C. (n.d.). Amino Acid Purification - Column Chromatography. Chromatography Today. Retrieved from [Link]
-
Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry, 13(20), 5790–5802. [Link]
-
Liu, W., Li, Y., & Gan, J. (2016). Metolachlor stereoisomers: Enantioseparation, identification and chiral stability. Journal of Chromatography A, 1467, 209–216. [Link]
-
Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 1-15. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Thiele, G. (n.d.). Stereoselective Synthesis. Thieme Chemistry. Retrieved from [Link]
-
Hirs, C. H. W., Moore, S., & Stein, W. H. (1954). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of the American Chemical Society, 76(23), 6063–6065. [Link]
- Reddy, G. O., Kumar, V. R., & Kumar, K. S. (2013). ENANTIOMERIC LC SEPARATION OF METOLAZONE ON AMYLOSE BASED SORBENT. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 564-568.
-
Kaur, H., & Kumar, S. (2021). Commercially available drugs contain azepine derivatives. ResearchGate. Retrieved from [Link]
-
Chobe, P. A., & Deshmukh, R. G. (2021). Recent Advances on the Synthesis of Azepane‐Based Compounds. ChemistrySelect, 6(31), 8021-8040. [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0034662). PhytoBank. Retrieved from [Link]
-
Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Chiral resolution. In Wikipedia. Retrieved from [Link]
- Singh, P., & Kumar, A. (2022). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 1(1), 1-10.
-
Rosatella, A. A., & Afonso, C. A. M. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Molbank, 2022(3), M1436. [Link]
-
Clark, J. (2023, August 29). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Kumar, A., & Singh, P. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 1-27. [Link]
-
Jiang, J. L., van Rhee, A. M., Melman, N., Ji, X. D., & Jacobson, K. A. (1997). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 40(16), 2596–2608. [Link]
-
Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Letters, 14(16), 4346–4349. [Link]
- Al-Bayati, Y. K. F. (2009). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase [Master's thesis, University of Baghdad].
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Shodex. (n.d.). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. LCGC International. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
- Cheng, H., et al. (2020). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 63(5), 2367-2383.
-
LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
- Vitale, T. R., & Hoveyda, A. H. (2017). Stereoselective Synthesis of E- and Z-Isocyanoalkenes.
-
Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Mendeley. Retrieved from [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
-
LabXchange. (2020, May 5). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Azepane. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jopir.in [jopir.in]
- 7. The synthesis of neurotensin antagonist SR 48692 for prostate cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. column-chromatography.com [column-chromatography.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
